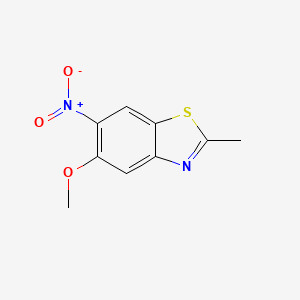

5-Methoxy-2-methyl-6-nitro-benzothiazole

Overview

Description

5-Methoxy-2-methyl-6-nitro-benzothiazole is a benzothiazole derivative featuring a methoxy group at position 5, a methyl group at position 2, and a nitro group at position 5. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused bicyclic structure, known for diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . The substituents on the benzothiazole core significantly influence its physicochemical properties and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole typically involves the following steps:

Starting Materials: The synthesis begins with 2-aminobenzenethiol and appropriate aldehydes or ketones.

Cyclization: The reaction proceeds through a cyclization process, where the thioamide or carbon dioxide acts as a raw material.

Methoxylation: The methoxy group is introduced via methylation reactions using methanol or other methylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-6-nitro-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride and iron powder are used for nitro group reduction.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

5-Methoxy-2-methyl-6-nitro-benzothiazole serves as a critical building block in organic synthesis. Its unique structure allows for the development of more complex thiazole derivatives, which are essential in various chemical reactions.

Key Applications in Chemistry:

- Building Block : Utilized in synthesizing complex thiazole derivatives.

- Catalysis : Acts as a catalyst or precursor in various chemical reactions, enhancing yield and purity during industrial production.

Research indicates that this compound exhibits significant biological properties, making it a candidate for therapeutic applications.

Potential Biological Applications:

- Antimicrobial Properties : Investigated for its efficacy against various microbial strains .

- Anti-inflammatory and Anticancer Activity : Explored as a potential treatment for inflammation and cancer due to its ability to inhibit specific enzymes involved in these processes .

Medicinal Chemistry

The compound has been studied extensively within medicinal chemistry, particularly for its potential as an anti-tubercular agent.

Medicinal Applications:

- Anti-tubercular Agents : New derivatives of benzothiazoles have shown promising activity against Mycobacterium tuberculosis, indicating that modifications to the benzothiazole structure can enhance therapeutic efficacy .

- Platinum Complexes : When combined with platinum(II), this compound may enhance anticancer properties through synergistic effects .

Agricultural Applications

Benzothiazoles, including this compound, have demonstrated broad-spectrum agricultural activity.

Agricultural Uses:

- Herbicides and Insecticides : The compound has been investigated for its potential as an agrochemical, exhibiting antibacterial and herbicidal activities .

- Fungicidal Properties : Studies show that certain derivatives can significantly inhibit fungal growth, making them valuable in crop protection strategies .

Mechanistic Insights:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-6-nitro-benzothiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behavior of benzothiazoles depends on substituent type and position. Key comparisons include:

Key Observations :

- Nitro vs. Amino at Position 6: Nitro groups (as in the target compound) are associated with antimicrobial activity, while amino derivatives (e.g., 6-methoxy-2-amine) exhibit local anesthetic effects .

- Methoxy Positioning : Methoxy at position 6 (in 6-methoxy-2-amine) versus position 5 (target compound) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and target interactions .

- Methyl vs.

Physicochemical Properties

Limited data from related compounds suggest trends:

Biological Activity

5-Methoxy-2-methyl-6-nitro-benzothiazole (CAS No. 1858256-14-0) is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₉H₈N₂O₂S

- Molecular Weight: 196.24 g/mol

Synthesis Overview:

The synthesis of this compound typically involves:

- Starting Materials: 2-Aminobenzenethiol and appropriate aldehydes or ketones.

- Cyclization: Formation of the benzothiazole ring.

- Methoxylation: Introduction of the methoxy group through methylation reactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound is known to inhibit specific enzymes, which can affect cellular pathways involved in disease processes.

- Cellular Signaling Interference: It may disrupt signaling pathways, leading to altered cell proliferation and apoptosis.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. In studies involving various cancer cell lines:

- In Vitro Studies: Compounds related to benzothiazoles have demonstrated cytotoxic effects against prostate cancer cell lines (PC-3 and LNCaP), indicating potential as anti-tumor agents .

- Mechanisms: These compounds can induce apoptosis and inhibit cell migration and invasion, making them promising candidates for cancer therapy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity: It shows effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory properties:

- Mechanism: These compounds can reduce edema and inflammatory responses in animal models, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

- Antitumor Activity in Prostate Cancer:

- Structure-Activity Relationship (SAR):

- Potential as Antimicrobials:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2-methyl-6-nitro-benzothiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of a benzothiazole precursor. For example, nitration of 6-methoxybenzothiazole derivatives can be achieved using NaNO₂ in acidic conditions (HCl/MeOH/H₂O) at 0°C, followed by controlled warming to room temperature . Purification often involves recrystallization or column chromatography, with purity assessed via HPLC (>95% purity thresholds recommended for reproducibility) . Optimization may require adjusting stoichiometry of nitrating agents or reaction time to minimize byproducts like regioisomers.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve methoxy (δ ~3.8–4.0 ppm) and nitro group electronic effects on aromatic protons .

- HRMS (EI/ESI) : Confirm molecular weight (e.g., C₉H₈N₂O₃S: calc. 224.03; exp. 224.05) and fragmentation patterns .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phases often combine acetonitrile and 0.1% TFA .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of nitro compound dust .

- Waste Disposal : Segregate nitro-containing waste and treat with reducing agents (e.g., NaHSO₃) before disposal .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron density distribution, focusing on the nitro group’s electrophilicity and methoxy’s electron-donating effects .

- Molecular Dynamics (MD) : Simulate solvation in polar solvents (e.g., DMSO) to study aggregation tendencies and stability under thermal stress (e.g., 298–373 K) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) hypotheses .

Q. How should researchers address discrepancies in melting point or spectral data between synthetic batches?

- Methodological Answer :

- Analytical Validation : Cross-check NMR with 2D techniques (COSY, HSQC) to confirm structural consistency .

- Thermal Analysis : Perform DSC/TGA to detect polymorphic variations or solvent retention affecting melting points .

- Replication : Repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidative byproducts .

Q. What strategies mitigate nitro group instability during functionalization reactions?

- Methodological Answer :

- Protective Atmospheres : Conduct reactions under N₂ to prevent nitro reduction .

- Catalytic Control : Use Pd/C or Cu(I) catalysts for selective coupling (e.g., Suzuki-Miyaura) without degrading the nitro moiety .

- Low-Temperature Quenching : Halt reactions at −20°C to stabilize intermediates .

Q. How can the benzothiazole core be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 4-position using NCS/NBS in acetic acid .

- Nucleophilic Aromatic Substitution : Replace nitro groups with amines via catalytic hydrogenation (H₂/Pd-C) .

- Cross-Coupling : Attach aryl/heteroaryl groups via Buchwald-Hartwig amination or Ullmann coupling .

Properties

IUPAC Name |

5-methoxy-2-methyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRVPFOPVMSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.